REACTION_CXSMILES
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S(Cl)([Cl:4])(=O)=O.[C:6]([C:10]1[CH:11]=[C:12]([C:21](=[O:23])[CH3:22])[CH:13]=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:15]=1[OH:16])([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl>[Cl:4][CH2:22][C:21]([C:12]1[CH:11]=[C:10]([C:6]([CH3:9])([CH3:7])[CH3:8])[C:15]([OH:16])=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:13]=1)=[O:23]
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Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(C)=O
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for 3 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
the batch was washed
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Type
|
STIRRING
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Details
|
by shaking first with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with a saturated sodium hydrogen carbonate solution, and the methylene chloride phase was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |